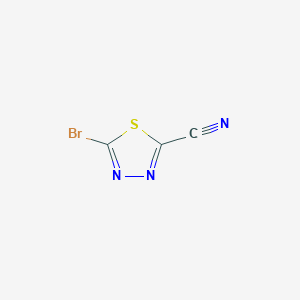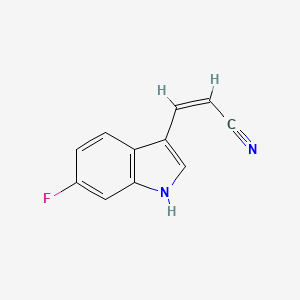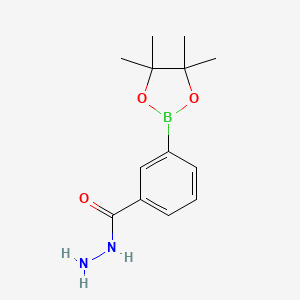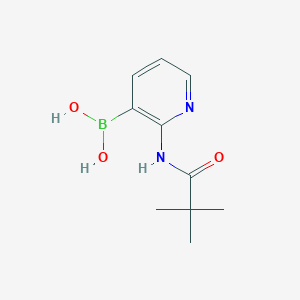
(2-Pivalamidopyridin-3-yl)boronic acid
Overview
Description
“(2-Pivalamidopyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C10H15BN2O3 . It is used in various scientific experiments due to its unique properties.
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “this compound”, has been achieved through several methods. These include halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H15BN2O3 . The average mass is 222.049 Da and the monoisotopic mass is 222.117569 Da .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, such as “this compound”, is a valuable but not well-developed transformation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 222.05 g/mol . Other properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Synthesis and Chemistry
- Suzuki Cross-Coupling : Halopyridinylboronic acids, including variants like (2-Pivalamidopyridin-3-yl)boronic acid, are crucial in Suzuki cross-coupling reactions. This process allows the creation of novel pyridine libraries, expanding the repertoire of synthetic organic chemistry (Bouillon et al., 2002).
Biomedical and Biological Applications
- Disease Detection and Treatment : Boronic acids interact with biologically active substances, playing a significant role in disease prevention, diagnosis, and treatment. Their ability to form complexes with diols makes them excellent candidates for designing fluorescent sensors to probe carbohydrates and bioactive substances (Huang et al., 2012).
- Biomaterial Development : Boronic acid-containing polymers, including derivatives like this compound, are employed in a range of biomedical applications such as HIV, obesity, diabetes, and cancer treatment. Their unique reactivity and responsive nature make them valuable in biomaterials research (Cambre & Sumerlin, 2011).
Sensing and Analytical Applications
- Fluorescence Sensing : Boronic acids are integral to developing fluorescent chemosensors. Their interactions with diols and Lewis bases enable their use in sensing applications, including biological labeling and protein manipulation (Lacina et al., 2014).
- Binding Studies : Boronic acids, including this compound, are studied for their binding profiles with various biological molecules. Such studies help understand how boronic acids interact with carbohydrates and other biomolecules on cell surfaces (Otsuka et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often through the formation of reversible covalent bonds with biomolecules containing cis-diol groups .
Mode of Action
The mode of action of (2-Pivalamidopyridin-3-yl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets. This is a characteristic feature of boronic acids and their derivatives . The compound may undergo catalytic protodeboronation, a process that involves the removal of the boron group .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical transformations, leading to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalysed carbon–carbon bond-forming reaction, is known to involve boronic acids and their derivatives . This suggests that this compound could potentially be involved in similar reactions, influencing its bioavailability.
Result of Action
Boronic acids and their derivatives are known to have significant utility in asymmetric synthesis, leading to the formation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids and their derivatives . .
Properties
IUPAC Name |
[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQFXQKJXANOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694477 | |
| Record name | [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036243-43-2 | |
| Record name | [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



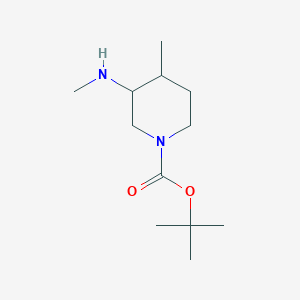
![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)
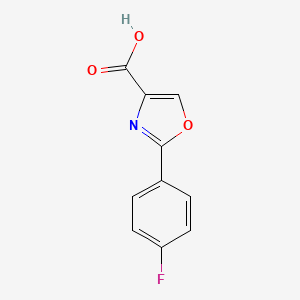
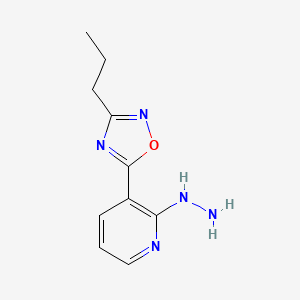
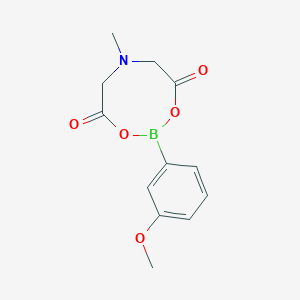
![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)
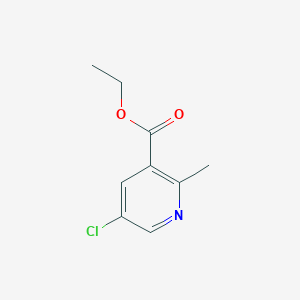
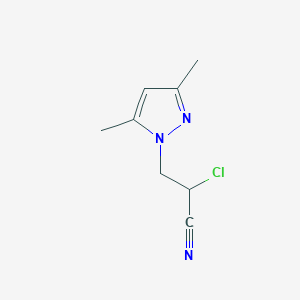
![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)
